(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyldimethylsilyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-aminopyrrolidine-2-carboxylate: Contains an amino group instead of a ketone.
Uniqueness
The uniqueness of (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H23NO4Si |
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Molecular Weight |
273.40 g/mol |
IUPAC Name |
methyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H23NO4Si/c1-12(2,3)18(5,6)17-9-7-8(11(15)16-4)13-10(9)14/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
VVNVZLCWJJHIBU-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](NC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(NC1=O)C(=O)OC |
Origin of Product |
United States |
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